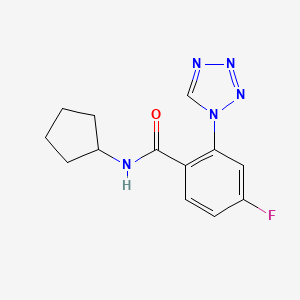
N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide: is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a fluorine atom, a tetrazolyl group, and a benzamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzoic acid as the starting material.
Cyclopentyl Amine Addition: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclopentyl amine to form the corresponding amide.
Tetrazole Formation: The amide is then reacted with sodium azide (NaN₃) and a suitable catalyst to introduce the tetrazole group at the 2-position of the benzene ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the benzene ring, often involving the replacement of the fluorine atom or the tetrazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Derivatives with different substituents on the benzene ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.
類似化合物との比較
N-cyclopentyl-4-fluoro-2-(1H-pyrazol-1-yl)benzamide
N-cyclopentyl-4-fluoro-2-(1H-imidazol-1-yl)benzamide
N-cyclopentyl-4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzamide
Uniqueness: Compared to these similar compounds, N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide stands out due to its specific structural features and potential applications. The presence of the tetrazole group, in particular, imparts unique chemical and biological properties.
This compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a valuable compound in ongoing research and development efforts.
特性
分子式 |
C13H14FN5O |
|---|---|
分子量 |
275.28 g/mol |
IUPAC名 |
N-cyclopentyl-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H14FN5O/c14-9-5-6-11(12(7-9)19-8-15-17-18-19)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20) |
InChIキー |
UHBFHTDVCQXHLN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
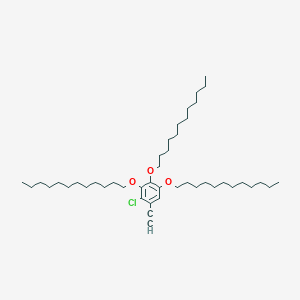
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
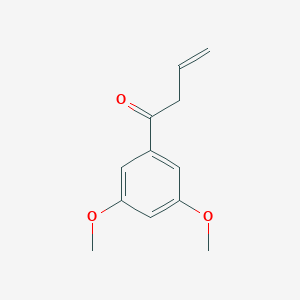
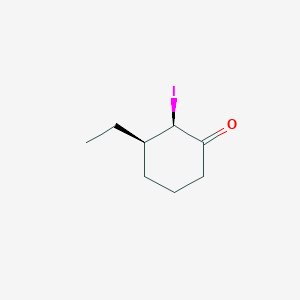
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
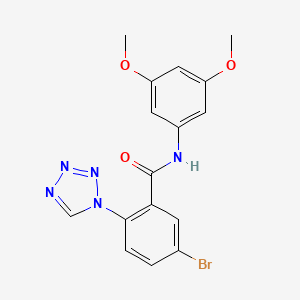
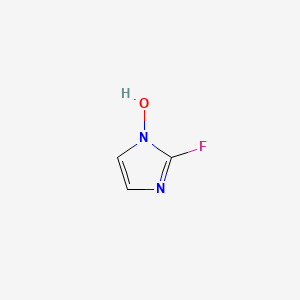
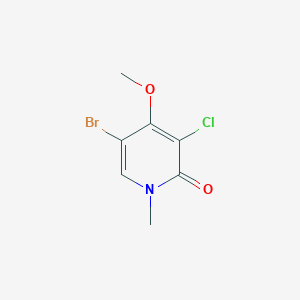
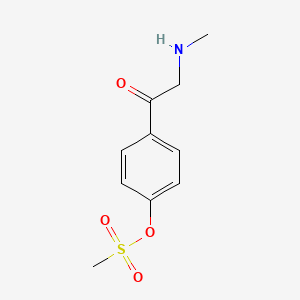
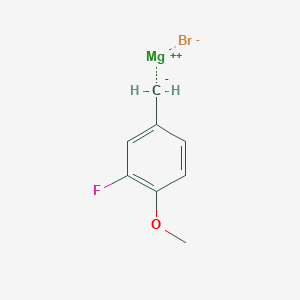
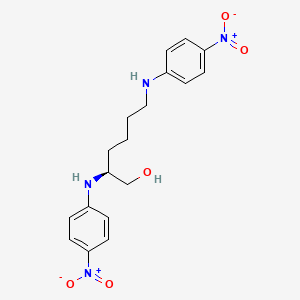
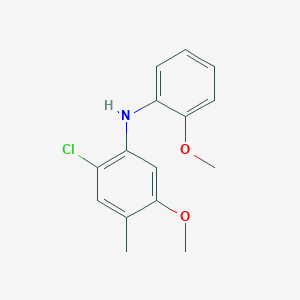
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
